molecular formula C17H20N4O2S B6537892 N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide CAS No. 1021255-67-3

N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide

Cat. No. B6537892
CAS RN: 1021255-67-3
M. Wt: 344.4 g/mol
InChI Key: CDOVXCWWQSOEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide” is a chemical compound with the molecular formula C18H16N4O2S2. Its molecular weight is 384.47524 g/mol . The compound is characterized by a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(CSc2ccc(NC(=O)c1cccs1)nn2)NCc3ccccc3 . This indicates the presence of various functional groups including carbonyl (C=O), sulfanyl (S), and amide (CONH2) groups .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide” are not detailed in the retrieved papers, compounds with similar structures have been synthesized through reactions with organic halides .

Scientific Research Applications

Antimicrobial Applications

The compound, being a derivative of pyridazin-3(2H)-one, has potential use in antimicrobial drug development . Pyridazin-3(2H)-one derivatives have been shown to possess antibacterial and antifungal properties .

Antiviral Applications

“F5126-0695” could also be used in the development of antiviral drugs . This is due to the antimetabolite nature of the compound, which can interfere with the metabolic processes of viruses.

Anticancer Applications

Pyridazine and pyridazinone derivatives, which include “F5126-0695”, have shown a wide range of pharmacological activities, including anticancer properties . This suggests potential applications in cancer treatment.

Anti-inflammatory and Analgesic Applications

The compound could be used in the development of anti-inflammatory and analgesic drugs . This is due to the anti-inflammatory and analgesic properties of pyridazines and pyridazinones.

Antidepressant and Anxiolytic Applications

“F5126-0695” could potentially be used in the development of antidepressant and anxiolytic drugs . This is based on the antidepressant and anxiolytic properties of pyridazines and pyridazinones.

Antidiabetic and Antihypertensive Applications

The compound could be used in the development of antidiabetic and antihypertensive drugs . This is due to the antidiabetic and antihypertensive properties of pyridazines and pyridazinones.

Anticonvulsant Applications

“F5126-0695” could potentially be used in the development of anticonvulsant drugs . This is based on the anticonvulsant properties of pyridazines and pyridazinones.

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . Therefore, “F5126-0695” could potentially be used in the development of new agrochemicals.

properties

IUPAC Name

N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(2)17(23)19-14-8-9-16(21-20-14)24-11-15(22)18-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVXCWWQSOEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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